molecular formula C11H15BrO2 B1283009 1-Bromo-2-isopropyl-3,4-dimethoxybenzene CAS No. 77256-01-0

1-Bromo-2-isopropyl-3,4-dimethoxybenzene

Cat. No. B1283009
CAS RN: 77256-01-0
M. Wt: 259.14 g/mol
InChI Key: YZOHSCYWLIGWAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves electrophilic aromatic substitution reactions, as seen in the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination . These methods could potentially be adapted for the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using various spectroscopic methods. For instance, the structure of 1,4-bis(bromomethyl)-2-fluorobenzene was confirmed by 1H NMR and GC/MS . Similarly, the structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques could be employed to analyze the molecular structure of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. For example, the Diels-Alder reaction was used to synthesize 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene . Additionally, the bromination-dehydrobromination sequence was used to synthesize methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . These reactions highlight the reactivity of brominated aromatics and could provide a basis for predicting the reactivity of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of substituents on the aromatic ring. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated through electrochemical measurements . The steric and electronic effects of substituents can significantly affect the properties of the compound, which would also be true for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The compound's solubility, melting point, and reactivity could be inferred from studies on similar brominated aromatics.

Scientific Research Applications

Bromination and Conversion into Sulfur-Functionalized Benzoquinones

1-Bromo-2-isopropyl-3,4-dimethoxybenzene and related compounds have been explored for their bromination potential. A study highlighted the efficient bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding various bromination products. These products were further utilized in synthesizing new sulfur-containing quinone derivatives, showcasing the compound's usefulness in chemical synthesis (Aitken et al., 2016).

Synthesis of Heterocyclic Compounds

The compound plays a critical role in the synthesis of heterocyclic compounds. A study illustrated its use in a benzyne type reaction with specific naphthalenones to yield tetralone derivatives. These derivatives were important for the synthesis of compounds like oxynitidine and nitidine (Kametani et al., 1973).

Synthesis and Characterization of Fullerene Bisadducts

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is instrumental in fullerene chemistry. A research study focused on the reaction of fullerene with related o-quinodimethane species. This research isolated various isomers of fullerene bisadducts, contributing to the understanding of fullerene chemistry and its potential applications (Nakamura et al., 2000).

Development of Carbonic Anhydrase Inhibitors

Compounds derived from 1-bromo-2-isopropyl-3,4-dimethoxybenzene have been studied for their potential as carbonic anhydrase inhibitors. These inhibitors have shown effective potency, highlighting the compound's relevance in medicinal chemistry (Artunç et al., 2016).

Application in Organic Synthesis

The compound is a key player in organic synthesis, contributing to various reactions and transformations. This includes its role in the synthesis of deuterium-labeled phenethylamine derivatives, showcasing its versatility in the synthesis of labeled compounds for analytical and research purposes (Xu & Chen, 2006).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :

Biochemical Pathways

The biochemical pathway involved is the electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring . The reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes a proton removal, yielding a substituted benzene ring .

Pharmacokinetics

The compound’s molecular weight is 217060 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is the formation of a substituted benzene ring . This occurs due to the electrophilic aromatic substitution reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. For instance, the compound should be kept in a dry, cool, and well-ventilated place . . These precautions can help maintain the compound’s stability and efficacy.

properties

IUPAC Name

1-bromo-3,4-dimethoxy-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-7(2)10-8(12)5-6-9(13-3)11(10)14-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOHSCYWLIGWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558784
Record name 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77256-01-0
Record name 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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